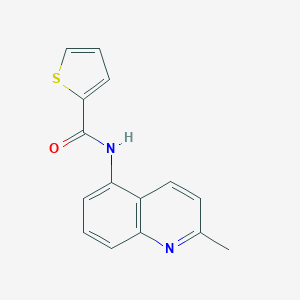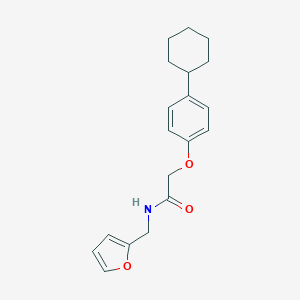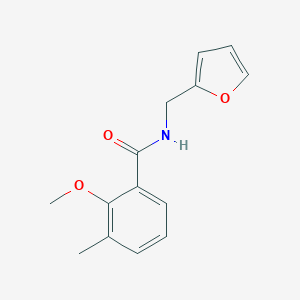
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MQT, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MQT is a highly conjugated heterocyclic compound that possesses a unique molecular structure, which makes it an attractive candidate for drug design and development.
Wirkmechanismus
The mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of metal ions in biological systems. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its relatively simple synthesis, which makes it readily accessible to researchers. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide also exhibits potent anticancer activity and has low toxicity, making it a promising candidate for drug development. However, one of the limitations of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N-(2-methylquinolin-5-yl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide with improved properties for drug development. Another area of research is the investigation of the mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, which could lead to a better understanding of its potential applications in cancer therapy. Additionally, the use of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, the potential applications of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in various scientific fields make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide involves several steps, starting from the reaction of 2-methylquinoline with thiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with an amine, such as methylamine, to yield the desired product. The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is relatively simple and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices.
Eigenschaften
Molekularformel |
C15H12N2OS |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-7-8-11-12(16-10)4-2-5-13(11)17-15(18)14-6-3-9-19-14/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
IDHFAVNSFNRYCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)